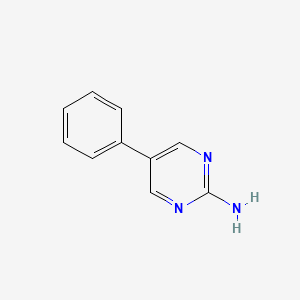

5-Phenylpyrimidin-2-amine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-phenylpyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3/c11-10-12-6-9(7-13-10)8-4-2-1-3-5-8/h1-7H,(H2,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYGOFGJNWGAPAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN=C(N=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60492447 | |

| Record name | 5-Phenylpyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60492447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31408-23-8 | |

| Record name | 5-Phenylpyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60492447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-phenylpyrimidin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 5-Phenylpyrimidin-2-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 5-Phenylpyrimidin-2-amine (CAS No: 31408-23-8). Due to a scarcity of publicly available experimental data for this specific isomer, this document presents high-quality predicted values for key physicochemical parameters, alongside established experimental protocols for the synthesis and characterization of closely related aminopyrimidine derivatives. Furthermore, a potential signaling pathway relevant to the broader class of pyrimidin-2-amine compounds is illustrated to provide context for its potential biological activity.

Core Physicochemical Properties

The fundamental physicochemical properties of a compound are critical in drug discovery and development, influencing its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. The following table summarizes the key predicted and known properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₁₀H₉N₃ | Anichem |

| Molecular Weight | 171.20 g/mol | PubChem |

| Predicted Melting Point | Not Available | - |

| Predicted Boiling Point | Not Available | - |

| Predicted Water Solubility | Not Available | - |

| Predicted pKa (most basic) | Not Available | - |

| Predicted LogP | Not Available | - |

| Physical Form | Solid | Sigma-Aldrich |

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, the synthesis of 2-amino-5-phenylpyrimidines has been described in the literature. The following is a representative protocol adapted from established methods for the synthesis of aminopyrimidine derivatives.[1][2]

Synthesis of 2-Amino-5-phenylpyrimidine Derivatives

This protocol outlines a common synthetic route involving the condensation of a β-dicarbonyl compound (or its equivalent) with guanidine.

Materials:

-

A substituted phenylmalondialdehyde or a suitable precursor (e.g., a β-ketoester or β-aldehydoester with a phenyl group at the α-position)

-

Guanidine hydrochloride

-

A suitable base (e.g., sodium ethoxide, potassium carbonate)

-

Anhydrous ethanol or other suitable solvent

-

Reflux apparatus

-

Thin-layer chromatography (TLC) supplies

-

Purification apparatus (e.g., column chromatography or recrystallization setup)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the phenyl-substituted β-dicarbonyl precursor (1 equivalent) and guanidine hydrochloride (1.1 equivalents) in anhydrous ethanol.

-

Base Addition: To the stirred solution, add a solution of the base (e.g., sodium ethoxide in ethanol, 2.2 equivalents) dropwise at room temperature.

-

Reflux: Heat the reaction mixture to reflux and maintain this temperature for several hours (typically 4-24 hours). Monitor the progress of the reaction by TLC.

-

Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Neutralize the mixture with a dilute acid (e.g., acetic acid or dilute HCl) and reduce the solvent volume under reduced pressure.

-

Isolation: The crude product may precipitate upon cooling or after the addition of water. Collect the solid by filtration. If no solid forms, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Purify the crude product by either recrystallization from a suitable solvent (e.g., ethanol, methanol, or a solvent mixture) or by column chromatography on silica gel to obtain the pure this compound derivative.

-

Characterization: Confirm the structure and purity of the final compound using standard analytical techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and melting point determination.

Below is a generalized workflow for the synthesis and purification of aminopyrimidine derivatives.

Caption: A generalized workflow for the synthesis, purification, and characterization of this compound derivatives.

Potential Signaling Pathway Involvement

While the specific biological targets of this compound are not well-documented, the pyrimidin-2-amine scaffold is a common feature in a variety of kinase inhibitors.[3][4][5] For instance, derivatives of this class have been developed as inhibitors of Polo-like kinase 4 (PLK4), a key regulator of centriole duplication and cell cycle progression.[6][7] Overexpression of PLK4 is associated with tumorigenesis and is a target for cancer therapy.

The following diagram illustrates a simplified signaling pathway involving PLK4 and its downstream effects, which could be a potential area of investigation for this compound and its analogs.

Caption: A simplified diagram illustrating the potential inhibition of the PLK4 signaling pathway by a pyrimidin-2-amine derivative.

Conclusion

This compound is a small molecule with a core structure that is of significant interest in medicinal chemistry. While specific experimental data on its physicochemical properties are limited, this guide provides a foundation for researchers by presenting high-quality predicted values and established experimental protocols for related compounds. The potential for this class of molecules to act as kinase inhibitors, such as targeting the PLK4 pathway, highlights the importance of further investigation into its biological activities. It is recommended that the properties outlined in this guide be experimentally verified to facilitate any future drug development efforts.

References

- 1. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Simple pyrimidines. Part XII. Synthesis and methylation of some 2-amino-5-phenylpyrimidines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 3. mdpi.com [mdpi.com]

- 4. Targeting kinases with anilinopyrimidines: discovery of N-phenyl-N’-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Role of polo-like kinase 4 (PLK4) in epithelial cancers and recent progress in its small molecule targeting for cancer management - PMC [pmc.ncbi.nlm.nih.gov]

synthesis and screening of 5-Phenylpyrimidin-2-amine derivatives

An In-Depth Technical Guide to the Synthesis and Screening of 5-Phenylpyrimidin-2-amine Derivatives

Introduction

The this compound scaffold is a privileged structure in medicinal chemistry, frequently serving as the core for a wide array of pharmacologically active compounds. Its rigid, planar structure and capacity for diverse substitutions make it an ideal framework for designing targeted therapies. Derivatives of this scaffold have demonstrated significant potential as inhibitors of various enzymes, particularly protein kinases, which are crucial regulators of cellular processes. Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making kinase inhibitors a major focus of modern drug discovery. This guide provides a comprehensive overview of the synthesis strategies, biological screening methods, and structure-activity relationships of this compound derivatives, intended for researchers and professionals in the field of drug development.

Synthesis Strategies

The synthesis of this compound derivatives typically involves multi-step processes leveraging modern organic chemistry techniques. The most common approaches involve the construction of the substituted pyrimidine core followed by the introduction of the phenyl and amine moieties through cross-coupling reactions.

A prevalent strategy begins with a di-substituted pyrimidine, such as 2,4-dichloropyrimidine, which serves as a versatile starting material. The differential reactivity of the chlorine atoms allows for sequential, regioselective substitutions. Typically, a nucleophilic aromatic substitution is performed first, followed by a palladium-catalyzed cross-coupling reaction.

Key Synthetic Reactions:

-

Nucleophilic Aromatic Substitution (SNA_r): This reaction is often the initial step, where one of the halide atoms on a dihalopyrimidine precursor is displaced by an amine. This step is crucial for installing the 2-amine portion of the scaffold.[1][2][3]

-

Suzuki Cross-Coupling: This palladium-catalyzed reaction is widely used to form the carbon-carbon bond between the pyrimidine core (at position 5) and the phenyl ring. It involves the reaction of a halopyrimidine with a phenylboronic acid derivative.[2][4][5]

-

Buchwald-Hartwig Amination: This is another powerful palladium-catalyzed cross-coupling method used for forming carbon-nitrogen bonds. It is an alternative or complementary method for introducing the N-aryl amine substituents onto the pyrimidine ring.[1][3][4]

-

Condensation Reactions: A more classical approach involves the condensation of a β-ketoester or β-aldehydoester with guanidine to directly form the 2-aminopyrimidine ring system.[6]

Caption: A generalized workflow for the synthesis of this compound derivatives.

Biological Screening and Pharmacological Activity

Derivatives of this compound have been investigated for a multitude of biological activities, with a primary focus on enzyme inhibition.

Kinase Inhibition

This scaffold is particularly prominent in the development of kinase inhibitors. The pyrimidine core often acts as a hinge-binder, forming hydrogen bonds with the backbone of the kinase hinge region, a critical interaction for potent inhibition.

-

Aurora Kinases: A subset of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amines has been identified as potent inhibitors of Aurora A and B kinases.[7][8] These kinases are key regulators of mitosis, and their inhibition leads to mitotic failure and cell death in cancer cells.[8] The lead compound CYC116 (4-methyl-5-(2-(4-morpholinophenylamino)pyrimidin-4-yl)thiazol-2-amine) has demonstrated oral bioavailability and anticancer activity, progressing to clinical trials.[7][8]

-

Janus Kinase 2 (JAK2): N-(4-(aminomethyl)phenyl)-5-methylpyrimidin-2-amine derivatives have been developed as potent and selective JAK2 inhibitors.[9][10] The JAK2V617F mutation is a driver in many myeloproliferative neoplasms (MPNs), making selective JAK2 inhibition a crucial therapeutic strategy.[10] Compound A8 from one such series showed excellent potency (IC50 of 5 nM) and selectivity against other JAK family members.[9][10]

-

Cyclin-Dependent Kinase 9 (CDK9): 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidine derivatives have been developed as potent CDK9 inhibitors.[11] CDK9 is a key transcriptional regulator, and its inhibition can selectively induce apoptosis in cancer cells by down-regulating the expression of anti-apoptotic proteins.[11]

-

Bcr-Abl: N-[2-Methyl-5-(triazol-1-yl)phenyl]pyrimidin-2-amine derivatives have been synthesized as inhibitors of the Bcr-Abl fusion protein, the causative agent in chronic myeloid leukemia.[12]

-

Polo-like kinase 4 (PLK4): A series of novel aminopyrimidine derivatives were designed as potent PLK4 inhibitors, with compound 8h showing an IC50 of 6.7 nM and excellent anti-proliferative activity against breast cancer cells.[3]

Caption: Inhibition of the JAK-STAT pathway by this compound derivatives.

Other Therapeutic Targets

-

USP1/UAF1 Deubiquitinase: N-benzyl-2-phenylpyrimidin-4-amine derivatives have been identified as nanomolar inhibitors of the USP1/UAF1 deubiquitinase complex, a key regulator of the DNA damage response, showing potential as anticancer agents.[2][13]

-

Phosphodiesterase 4 (PDE4): 5-Carbamoyl-2-phenylpyrimidine derivatives act as potent PDE4 inhibitors, with demonstrated anti-inflammatory activity in preclinical models.[14]

-

Antifungal Agents: By employing a scaffold hopping strategy, 2-phenylpyrimidine derivatives have been designed as inhibitors of fungal CYP51, a crucial enzyme in ergosterol biosynthesis, leading to potent antifungal activity.[5]

Data Presentation: Summary of Biological Activity

The following tables summarize the quantitative data for various this compound derivatives against their respective targets.

Table 1: Aurora Kinase Inhibitors

| Compound | Target | Kᵢ (nM) | IC₅₀ (nM) | Cell Line | GI₅₀ (µM) | Citation |

|---|---|---|---|---|---|---|

| CYC116 (18) | Aurora A | 8.0 | - | Various | - | [8] |

| | Aurora B | 9.2 | - | | |[8] |

Table 2: JAK2 Kinase Inhibitors

| Compound | Target | IC₅₀ (nM) | Selectivity vs JAK1 | Selectivity vs JAK3 | Selectivity vs TYK2 | Citation |

|---|

| A8 | JAK2 | 5 | 38.6-fold | 54.6-fold | 41.2-fold |[9][10] |

Table 3: CDK Inhibitors

| Compound | Target | Kᵢ (nM) | Cell Line | GI₅₀ (nM) | Citation |

|---|---|---|---|---|---|

| 12e | CDK9 | 3-7 (pan-CDK) | HCT-116 | < 10 | [11] |

| 12u | CDK9 | - | - | - | [11] |

| | CDK2 | >80-fold less potent | | |[11] |

Table 4: Other Target Inhibitors

| Compound | Target | IC₅₀ (nM) | Assay Type | Citation |

|---|---|---|---|---|

| ML323 (70) | USP1/UAF1 | < 100 (nanomolar) | Biochemical | [2][13] |

| 10f | PDE4B | 8.3 | Biochemical | [14] |

| 39 | PDE4B | 0.21 | Cellular (TNF-α) | [14] |

| 8h | PLK4 | 6.7 | Biochemical | [3] |

| C6 | Fungal CYP51 | - | Antifungal Activity |[5] |

Experimental Protocols

General Synthetic Protocol for N-benzyl-2-phenylpyrimidin-4-amine derivatives

This protocol is a generalized procedure based on methods for synthesizing USP1/UAF1 inhibitors.[2]

-

Step 1: Nucleophilic Substitution. To a solution of a 2,4-dichloro-5-substituted-pyrimidine (1.0 eq) in a suitable solvent (e.g., isopropanol), add a commercially available substituted methanamine (1.1 eq) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2.0 eq).

-

Heat the reaction mixture to reflux and monitor by TLC or LC-MS until the starting material is consumed (typically 3-15 hours).

-

Cool the reaction to room temperature, concentrate under reduced pressure, and purify the resulting intermediate (a 4-amino-2-chloro-pyrimidine derivative) by column chromatography.

-

Step 2: Suzuki Coupling. In a reaction vessel, combine the intermediate from Step 1 (1.0 eq), a substituted phenyl boronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., Na₂CO₃, 2.0 eq).

-

Add a suitable solvent system (e.g., DMF or acetonitrile/water). Purge the vessel with an inert gas (e.g., nitrogen or argon).

-

Heat the mixture (e.g., to 100-115 °C) for 12-24 hours, monitoring for completion.

-

After cooling, perform an aqueous workup, extracting the product with an organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers, concentrate, and purify the final product by column chromatography or recrystallization to yield the desired N-benzyl-2-phenylpyrimidin-4-amine derivative.

General Protocol for In Vitro Kinase Inhibition Assay

This is a representative protocol for determining the IC₅₀ value of a test compound.

-

Reagents and Materials: Kinase enzyme (e.g., Aurora A, JAK2), corresponding substrate peptide, ATP, kinase buffer, test compounds (dissolved in DMSO), and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

-

Procedure: a. Prepare serial dilutions of the test compound in DMSO and then dilute into the kinase buffer. b. In a 384-well plate, add the test compound dilution, the kinase enzyme, and the substrate/ATP mixture. The final DMSO concentration should be kept low (<1%). c. Include positive controls (no inhibitor) and negative controls (no enzyme). d. Incubate the plate at a set temperature (e.g., 30 °C) for a specified time (e.g., 60 minutes). e. Stop the kinase reaction by adding the detection reagent according to the manufacturer's instructions. This reagent typically measures the amount of ADP produced, which is proportional to kinase activity. f. Read the luminescence or fluorescence signal on a plate reader.

-

Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the controls. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

General Protocol for MTT Cell Viability Assay

This protocol measures the cytotoxic or anti-proliferative effects of a compound on cancer cell lines.[15]

-

Cell Culture: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37 °C, 5% CO₂).

-

Compound Treatment: Prepare serial dilutions of the test compound in cell culture medium. Remove the old medium from the cells and add the medium containing the test compound. Include vehicle-treated (e.g., DMSO) control wells.

-

Incubation: Incubate the cells with the compound for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan.

-

Solubilization: Add a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

-

Measurement: Read the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Determine the GI₅₀ or IC₅₀ value (the concentration that inhibits cell growth by 50%) by plotting viability against compound concentration.

Caption: A typical workflow for screening and identifying lead compounds.

References

- 1. Pyrimidin-5-amine | 591-55-9 | Benchchem [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Direct synthesis of 5- and 6-substituted 2-aminopyrimidines as potential non-natural nucleobase analogues - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Discovery of N-(4-(Aminomethyl)phenyl)-5-methylpyrimidin-2-amine Derivatives as Potent and Selective JAK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. N-[2-Methyl-5-(triazol-1-yl)phenyl]pyrimidin-2-amine as a scaffold for the synthesis of inhibitors of Bcr-Abl - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis and biological evaluation of 5-carbamoyl-2-phenylpyrimidine derivatives as novel and potent PDE4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies [mdpi.com]

The Biological Landscape of 5-Phenylpyrimidin-2-amine Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 5-phenylpyrimidin-2-amine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its inherent drug-like properties and synthetic tractability have made it a focal point for the development of novel therapeutics, particularly in oncology. Analogs of this core structure have been extensively explored as inhibitors of various protein kinases and other critical cellular targets. This technical guide provides an in-depth overview of the biological activities of these analogs, focusing on their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used for their evaluation.

Prominent Biological Targets and Mechanisms of Action

Derivatives of the this compound scaffold have demonstrated potent inhibitory activity against several key enzyme families, leading to diverse biological effects, primarily in the context of cancer therapy.

Kinase Inhibition

Kinases are a major class of enzymes targeted by this scaffold. By competing with ATP for the binding site, these small molecules can modulate signaling pathways crucial for cell proliferation, survival, and differentiation.

-

Janus Kinase (JAK) Inhibition: Certain N-(4-(aminomethyl)phenyl)pyrimidin-2-amine derivatives have been identified as potent and selective inhibitors of JAK2.[1][2] The JAK-STAT signaling pathway is critical for hematopoiesis, and its aberrant activation, often due to mutations like JAK2V617F, is a hallmark of myeloproliferative neoplasms (MPNs).[2] Inhibition of JAK2 phosphorylation blocks the downstream signaling cascade, offering a therapeutic strategy for these disorders.[1][2] One optimized compound, designated A8 , showed excellent potency against JAK2 kinase with an IC50 value of 5 nM and exhibited significant selectivity over other JAK family members (JAK1, JAK3, and TYK2).[1][2]

-

Cyclin-Dependent Kinase (CDK) Inhibition: Substituted 4-(thiazol-5-yl)-2-(phenylamino)pyrimidines are another class of potent kinase inhibitors, specifically targeting CDK9.[3] CDK9 is a key regulator of transcription, and its inhibition can lead to the downregulation of anti-apoptotic proteins, inducing apoptosis in cancer cells.[3] Structure-activity relationship (SAR) studies have revealed that modifications at the C5-position of the pyrimidine core are crucial for CDK9 potency and selectivity.[3]

-

Aurora Kinase Inhibition: N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amines have been found to be potent inhibitors of Aurora A and B kinases.[4] These kinases are essential for proper mitotic progression, and their inhibition leads to aberrant mitosis, polyploidy, and ultimately, cell death in cancer cells.[4]

-

Polo-like Kinase 4 (PLK4) Inhibition: Utilizing a scaffold hopping strategy, researchers have developed novel pyrimidin-2-amine derivatives as highly potent inhibitors of PLK4, a master regulator of centriole duplication.[5] Overexpression of PLK4 is common in various cancers, making it an attractive anticancer target.[5] The lead compound, 8h , demonstrated a PLK4 IC50 of 0.0067 μM and exhibited excellent antiproliferative activity against breast cancer cells.[5]

Other Targets

-

USP1/UAF1 Deubiquitinase Inhibition: N-benzyl-2-phenylpyrimidin-4-amine derivatives have been identified as nanomolar inhibitors of the USP1/UAF1 deubiquitinase complex.[6][7] This complex is a key regulator of the DNA damage response, and its inhibition leads to increased monoubiquitinated PCNA (Ub-PCNA) levels and decreased cell survival in non-small cell lung cancer, establishing it as a potential anticancer target.[7]

Signaling Pathway Modulation

The inhibition of protein kinases by this compound analogs directly impacts intracellular signaling cascades. The diagram below illustrates a generalized workflow for identifying and characterizing the activity of these inhibitors.

Caption: General workflow for the discovery and optimization of this compound analogs.

The following diagram depicts the inhibitory action of a selective JAK2 inhibitor on its signaling pathway, a common mechanism for this class of compounds.

Caption: Inhibition of the JAK-STAT signaling pathway by a this compound analog.

Quantitative Data Summary

The biological activity of these analogs is typically quantified by their half-maximal inhibitory concentration (IC50) or their inhibitory constant (Ki). Below is a summary of reported activities for representative compounds.

| Compound Class/Name | Target Kinase(s) | IC50 / Ki Value | Cell Line(s) / Notes |

| Compound A8 | JAK2 | 5 nM (IC50) | Exhibits 38.6-, 54.6-, and 41.2-fold selectivity for JAK1, JAK3, and TYK2, respectively.[1][2] |

| Compound 12u | CDK9, CDK2 | Nanomolar (Ki) | Demonstrates over 80-fold selectivity for CDK9 versus CDK2.[3] |

| CYC116 | Aurora A, Aurora B | 8 nM, 9.2 nM (IC50) | Orally bioavailable pan-Aurora kinase inhibitor.[4] |

| Compound 8h | PLK4 | 6.7 nM (IC50) | Shows excellent antiproliferative activity against breast cancer cells (MCF-7, BT474, MDA-MB-231).[5] |

| Compound 38 | USP1/UAF1 | 70 nM (IC50) | Potent inhibitor of the deubiquitinase complex.[6] |

| Compound 5l | - | 9.15 µM (MCF-7), 10.45 µM (HepG2) | Pyridylpyrimidinyl semicarbazide derivative with antitumor activity.[8] |

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to drug discovery. The following sections outline the methodologies for key assays used to characterize this compound analogs.

In Vitro Kinase Inhibition Assay (General Protocol)

This assay measures the ability of a compound to inhibit the activity of a specific kinase. A common method is a luminescence-based assay that quantifies ATP consumption.

-

Reagent Preparation: Prepare serial dilutions of the test compound in DMSO. A typical starting concentration is 10 mM.[9] Prepare kinase buffer, substrate/ATP mixture, and detection reagents.

-

Assay Plate Setup: In a 384-well plate, add 1 µL of the test compound dilution. Use 5% DMSO for control wells.[9]

-

Kinase Addition: Add 2 µL of the specific kinase solution (e.g., p38α, JAK2) to each well.[9]

-

Reaction Initiation: Add 2 µL of a substrate/ATP mixture to initiate the kinase reaction. Final concentrations of substrate and ATP need to be optimized for each kinase system.[9]

-

Incubation: Incubate the plate at room temperature for a specified time, typically 60 minutes.[9]

-

Reaction Termination & Signal Generation:

-

Add 5 µL of a reagent like ADP-Glo™ to stop the reaction and deplete remaining ATP. Incubate for 40 minutes.[9]

-

Add 10 µL of a Kinase Detection Reagent to convert the ADP generated by the kinase reaction into ATP, which then drives a luciferase reaction to produce a luminescent signal. Incubate for 30 minutes.[9]

-

-

Data Acquisition: Measure the luminescence using a plate reader. The signal is inversely proportional to the kinase activity.

-

Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell Proliferation (MTT) Assay

This colorimetric assay is used to assess the cytotoxic or cytostatic effects of compounds on cancer cell lines.

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a predetermined density and allow them to adhere overnight.[8][10]

-

Compound Treatment: Treat the cells with various concentrations of the synthesized compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).[11]

-

Incubation: Incubate the cells for a specified period (e.g., 48-72 hours) at 37°C in a humidified 5% CO2 atmosphere.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

-

Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the IC50 value.

Western Blot Analysis for Pathway Modulation

This technique is used to detect specific proteins in a sample and assess the phosphorylation status of key signaling molecules (e.g., JAK2, STAT).

-

Cell Lysis: Treat cells with the inhibitor for a specific time, then wash and lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-phospho-JAK2, anti-total-JAK2) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. The intensity of the bands corresponds to the protein level.

Conclusion

The this compound scaffold continues to be a highly valuable template in the design of targeted therapeutics. Analogs have demonstrated potent and often selective activity against a range of clinically relevant targets, particularly protein kinases involved in cancer progression. The ongoing exploration of structure-activity relationships, guided by robust in vitro and cell-based assays, promises to yield next-generation inhibitors with improved potency, selectivity, and pharmacokinetic profiles, further cementing the importance of this chemical class in modern drug discovery.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Discovery of N-(4-(Aminomethyl)phenyl)-5-methylpyrimidin-2-amine Derivatives as Potent and Selective JAK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and Anti-Tumor Activity of Pyridylpyrimidinyl Semicarbazide Derivatives [journal11.magtechjournal.com]

- 9. benchchem.com [benchchem.com]

- 10. Synthesis and anticancer activity of some novel 2-phenazinamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and anticancer activity of some fused pyrimidines and related heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Analysis of 5-Phenylpyrimidin-2-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of 5-phenylpyrimidin-2-amine, a heterocyclic compound of interest in medicinal chemistry and materials science. This document outlines the expected spectroscopic characteristics and provides detailed experimental protocols for its analysis using Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS).

Chemical Structure and Properties

This compound is an aromatic heterocyclic compound with the molecular formula C₁₀H₉N₃.[1] Its structure consists of a pyrimidine ring substituted with a phenyl group at the 5-position and an amino group at the 2-position.

Molecular Structure:

References

The Structural Dance: Unraveling the Structure-Activity Relationship of 5-Phenylpyrimidin-2-amine for Targeted Drug Discovery

A comprehensive analysis for researchers and drug development professionals.

The 5-phenylpyrimidin-2-amine core is a privileged scaffold in medicinal chemistry, forming the foundation for a multitude of potent and selective inhibitors targeting various protein kinases and other enzymes implicated in a range of diseases, most notably cancer. This technical guide delves into the critical structure-activity relationships (SAR) of this compound class, offering a detailed examination of how specific structural modifications influence biological activity. By synthesizing data from key studies, this document provides a framework for the rational design of next-generation therapeutics.

Core Structure and Key Interaction Points

The fundamental this compound scaffold consists of a pyrimidine ring substituted with a phenyl group at the 5-position and an amine at the 2-position. This arrangement provides a versatile template for introducing a variety of substituents that can modulate the compound's potency, selectivity, and pharmacokinetic properties. The core structure's nitrogen atoms often act as hydrogen bond acceptors or donors, anchoring the molecule within the active site of the target protein.

Structure-Activity Relationship Insights Across Different Targets

The versatility of the this compound scaffold is evident in its ability to be adapted to inhibit a diverse array of biological targets. The following sections summarize the SAR for several key enzyme classes.

Cyclin-Dependent Kinase 9 (CDK9) Inhibition

A series of 5-substituted-2-anilino-4-(thiazol-5-yl)pyrimidines have been identified as potent CDK9 inhibitors. The SAR for this class highlights the importance of the C5-group on the pyrimidine core, particularly in conjunction with a bulky substituted aniline moiety, for achieving high potency and selectivity.[1]

Table 1: SAR of this compound Derivatives as CDK9 Inhibitors

| Compound | R1 (at C5 of Pyrimidine) | R2 (Aniline Substitution) | CDK9 Ki (nM) | Selectivity vs CDK2 |

| Reference Cmpd | H | Unsubstituted | >1000 | - |

| 12u | - | Bulky substituted aniline | Nanomolar range | >80-fold |

Data synthesized from multiple sources.

The general synthetic approach to these compounds involves the construction of the substituted pyrimidine core followed by the introduction of the aniline and thiazole moieties.

USP1/UAF1 Deubiquitinase Inhibition

N-benzyl-2-phenylpyrimidin-4-amine derivatives have emerged as potent inhibitors of the USP1/UAF1 deubiquitinase complex, a target in non-small cell lung cancer. Optimization of this series revealed that a 5-methyl pyrimidine core and a 2-isopropylphenyl group were optimal for activity.[2][3][4] Further exploration of the N-benzyl "northern portion" showed that while a terminal 3-pyridine group conferred high potency, it was a potential metabolic liability.[2] Replacing this with simpler aromatic and heterocyclic groups maintained good, albeit slightly reduced, potency.[2]

Table 2: SAR of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as USP1/UAF1 Inhibitors

| Compound | R1 (at C5 of Pyrimidine) | R2 (at C2 of Pyrimidine) | "Northern Portion" | USP1/UAF1 IC50 (nM) |

| HTS Hit | H | Thiophene | - | >10,000 |

| 38 | Methyl | 2-isopropylphenyl | 4-(3-pyridyl)benzylamine | Potent |

| 54 | Methyl | 2-isopropylphenyl | 3-methyl-phenyl | 130 |

| 55 | Methyl | 2-isopropylphenyl | 3-pyridyl | 1300 |

| 56 | Methyl | 2-isopropylphenyl | Thiophene | 270 |

Data extracted from multiple publications.[2][3]

Polo-Like Kinase 4 (PLK4) Inhibition

Novel pyrimidin-2-amine derivatives have been developed as potent inhibitors of PLK4, a key regulator of centriole duplication and a target in oncology.[5] Scaffold hopping from known inhibitors led to the identification of compounds with an aminopyrimidine core.[5] SAR studies indicated that the introduction of chain-linked hydrophilic fragments at specific positions on the phenyl ring could significantly improve potency.[5] For instance, compound 8h demonstrated nearly three-fold greater PLK4 inhibitory activity compared to its precursor, 3r , attributed to additional hydrogen bond interactions.[5]

Table 3: SAR of Pyrimidin-2-amine Derivatives as PLK4 Inhibitors

| Compound | Modification | PLK4 IC50 (µM) |

| 3b | Initial hit | 0.0312 |

| 3r | Optimized substituent | 0.0174 |

| 8h | Introduction of hydrophilic chain | 0.0067 |

Data sourced from a study on PLK4 inhibitors.[5]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and advancement of research. Below are generalized experimental protocols based on the cited literature for the synthesis and evaluation of this compound derivatives.

General Synthesis of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives

A common synthetic route involves the reaction of a 2,4-dihalopyrimidine with various commercially available heterocyclic and aromatic methanamines, followed by a Suzuki coupling with a substituted phenyl boronic acid.[2][3]

Diagram 1: Synthetic Workflow for USP1/UAF1 Inhibitors

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors with Anticancer Activity against Nonsmall Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

in vitro evaluation of novel 5-Phenylpyrimidin-2-amine derivatives

An In-Depth Technical Guide to the In Vitro Evaluation of Novel 5-Phenylpyrimidin-2-amine Derivatives

For Researchers, Scientists, and Drug Development Professionals

The this compound scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors and other targeted therapeutic agents. Its versatility allows for substitutions that can be tailored to achieve high potency and selectivity against various biological targets implicated in cancer and other diseases. This technical guide provides a comprehensive overview of the in vitro evaluation of novel derivatives based on this core structure, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways and workflows.

Data Presentation: Biological Activity of Novel Derivatives

The following tables summarize the in vitro biological data for several classes of this compound derivatives, highlighting their potency against specific molecular targets and their antiproliferative effects on various cancer cell lines.

Table 1: In Vitro PLK4 Inhibitory and Antiproliferative Activities [1][2]

| Compound | PLK4 IC₅₀ (μM) | Antiproliferative IC₅₀ (μM) vs. MCF-7 |

| 8h | 0.0067 | Data not available |

| 3r | 0.0174 | Data not available |

| 8a | 0.5196 | Data not available |

| 3b | 0.0312 | Data not available |

IC₅₀: The concentration of the compound required to inhibit 50% of the enzyme's activity or cell growth.

Table 2: In Vitro JAK Kinase Inhibitory Activities [3][4]

| Compound | JAK2 IC₅₀ (nM) | Selectivity (Fold vs. JAK2) |

| JAK1 | ||

| A8 | 5 | 38.6 |

Selectivity is calculated as IC₅₀ (other kinase) / IC₅₀ (JAK2).

Table 3: In Vitro CDK9 Inhibitory and Antiproliferative Activities [5][6]

| Compound | CDK9 Kᵢ (nM) | Selectivity (Fold vs. CDK9) | Antiproliferative GI₅₀ (nM) vs. HCT-116 |

| CDK2 | |||

| 12u | Data not available | >80 | Data not available |

| 12a | 1 | Similar potency | 90 |

| Ia | Data not available | Pan-CDK inhibitor | Data not available |

| 13ea | Significant inhibition | Dual HDAC inhibitor | <5000 (vs. HeLa, MDA-MB-231, HepG2) |

Kᵢ: Inhibition constant. GI₅₀: The concentration of the compound causing 50% growth inhibition.

Table 4: In Vitro ULK1 Inhibitory and Antiproliferative Activities [7][8]

| Compound | ULK1 Inhibition | Antiproliferative Activity vs. A549 cells |

| 3s | Strong inhibitory activity | Potent inhibition |

Table 5: In Vitro Aurora Kinase Inhibitory and Antiproliferative Activities [9][10]

| Compound | Aurora A Kᵢ (nM) | Aurora B Kᵢ (nM) | Antiproliferative Activity |

| 18 (CYC116) | 8.0 | 9.2 | Potent cytotoxic agent |

Table 6: Metabolic Stability and CYP Inhibition for Select Compounds [1][2]

| Compound | Plasma Stability t₁⸝₂ (min) | Liver Microsomal Stability t₁⸝₂ (min) | CYP Inhibition at 10 μM |

| 8h | >289.1 | >145 | No significant inhibition on CYP1A2, 2C9, 2C19, 2D6, 3A4 |

t₁⸝₂: Half-life. CYP: Cytochrome P450.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of in vitro findings. The following sections describe standard protocols used in the evaluation of this compound derivatives.

Kinase Inhibition Assay (Enzymatic Assay)

This assay quantifies the ability of a compound to inhibit the activity of a specific protein kinase.

-

Principle : Measures the phosphorylation of a substrate by a kinase. Inhibition is detected by a decrease in the phosphorylated product.

-

General Protocol :

-

Reagents : Recombinant kinase (e.g., PLK4, JAK2, CDK9, Aurora A/B), appropriate substrate (peptide or protein), ATP, and assay buffer.

-

Procedure :

-

Add the test compound at various concentrations to the wells of a microplate.

-

Add the kinase and substrate to the wells.

-

Initiate the reaction by adding ATP.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration.

-

Stop the reaction.

-

Quantify the amount of phosphorylated substrate using a detection method such as fluorescence, luminescence, or radioactivity.

-

-

Data Analysis : Plot the percentage of inhibition against the compound concentration to determine the IC₅₀ value. The Kᵢ value can be determined from these measurements.[6][10]

-

Cell Proliferation / Cytotoxicity Assay (MTT Assay)

This cell-based assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.[11] It is widely used to determine the antiproliferative effects of compounds on cancer cell lines.[12][13]

-

Principle : The mitochondrial reductase enzymes in living cells convert the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) into purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

-

General Protocol :

-

Cell Seeding : Plate cancer cells (e.g., MCF-7, A549, HeLa) in 96-well plates at a predetermined density and allow them to adhere overnight.[14]

-

Compound Treatment : Expose the cells to a range of concentrations of the test derivative for a set period (e.g., 48-72 hours).

-

MTT Addition : Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.

-

Solubilization : Remove the culture medium and add a solvent (e.g., DMSO) to dissolve the formazan crystals.

-

Measurement : Read the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

-

Data Analysis : Calculate the percentage of cell growth inhibition relative to untreated control cells and determine the IC₅₀ or GI₅₀ value.

-

Cell Cycle Analysis

This assay determines the effect of a compound on the progression of cells through the different phases of the cell cycle (G0/G1, S, G2/M).

-

Principle : Based on the measurement of DNA content in a cell population using a fluorescent dye that stoichiometrically binds to DNA, such as Propidium Iodide (PI).

-

General Protocol :

-

Treatment : Culture cells with the test compound for a specified time (e.g., 24 or 48 hours).

-

Harvesting : Collect both adherent and floating cells and wash with PBS.

-

Fixation : Fix the cells in cold 70% ethanol to permeabilize the cell membranes.

-

Staining : Treat the cells with RNase to remove RNA and then stain with a PI solution.

-

Flow Cytometry : Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content.

-

Data Analysis : Quantify the percentage of cells in each phase of the cell cycle. An accumulation of cells in a particular phase suggests a cell cycle arrest. For instance, compound A8 was found to significantly block the G0/G1 phase in Ba/F3 JAK2V617F cells.[3]

-

Apoptosis Assay (Annexin V/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Principle : In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (e.g., FITC) to detect these cells. Propidium Iodide (PI) is used as a counterstain to identify cells that have lost membrane integrity (late apoptotic/necrotic cells).

-

General Protocol :

-

Treatment and Harvesting : Treat cells with the compound and harvest as described for cell cycle analysis.

-

Staining : Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.

-

Incubation : Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry : Analyze the cells promptly by flow cytometry.

-

Data Analysis :

-

Visualizations: Workflows and Signaling Pathways

Graphviz diagrams are used to illustrate complex processes, providing a clear visual representation of experimental flows and molecular interactions.

Experimental and Logic Diagrams

Caption: General workflow for the in vitro evaluation of novel drug candidates.

Signaling Pathway Diagrams

Caption: Inhibition of the JAK2/STAT pathway by a this compound derivative.[3]

Caption: Blockade of autophagy and induction of apoptosis via ULK1 inhibition.[7][8]

References

- 1. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Discovery of N-(4-(Aminomethyl)phenyl)-5-methylpyrimidin-2-amine Derivatives as Potent and Selective JAK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Design, synthesis, and biological evaluation of N-(2-amino-phenyl)-5-(4-aryl- pyrimidin-2-yl) amino)-1H-indole-2-carboxamide derivatives as novel inhibitors of CDK9 and class I HDACs for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Discovery of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives as novel ULK1 inhibitors that block autophagy and induce apoptosis in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A review for cell-based screening methods in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Design, synthesis and anticancer evaluation of imamine-1,3,5-triazine derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. Synthesis and evaluation of in vitro antioxidant, anticancer, and antibacterial properties of new benzylideneiminophenylthiazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 14. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

The Kinase Inhibitory Profile of 5-Phenylpyrimidin-2-amine and its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 5-phenylpyrimidin-2-amine scaffold serves as a foundational structure in the design of a multitude of potent kinase inhibitors. While the unsubstituted parent compound, this compound, is often the starting point for chemical synthesis, it is the strategic functionalization of this core that unlocks significant inhibitory activity against various key kinases implicated in cancer and other diseases. This technical guide provides an in-depth exploration of the kinase inhibitory profile of key this compound derivatives, complete with quantitative data, detailed experimental methodologies, and visualizations of relevant signaling pathways.

Kinase Inhibitory Profile of this compound Derivatives

Quantitative data on the inhibitory activity of this compound derivatives reveals potent activity against several critical kinase families, including Aurora kinases, Cyclin-Dependent Kinases (CDKs), Polo-like Kinase 4 (PLK4), and Janus Kinase 2 (JAK2).

Aurora Kinase Inhibition

Derivatives of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine have demonstrated potent inhibition of Aurora kinases A and B, which are crucial regulators of mitosis. Misregulation of Aurora kinases can lead to chromosomal instability and is a hallmark of many cancers.

| Compound/Derivative | Target Kinase | Kᵢ (nM) | IC₅₀ (nM) | Reference |

| 4-methyl-5-(2-(4-morpholinophenylamino)pyrimidin-4-yl)thiazol-2-amine (CYC116) | Aurora A | 8.0 | 8 | [1][2][3] |

| 4-methyl-5-(2-(4-morpholinophenylamino)pyrimidin-4-yl)thiazol-2-amine (CYC116) | Aurora B | 9.2 | 9.2 | [1][2][3] |

Cyclin-Dependent Kinase (CDK) Inhibition

Substituted 2-anilino-4-(thiazol-5-yl)pyrimidines have been identified as potent inhibitors of CDKs, particularly CDK9, which is involved in the regulation of transcription.

| Compound/Derivative | Target Kinase | Kᵢ (nM) | Reference |

| 5-substituted-2-anilino-4-(thiazol-5-yl)pyrimidine (Compound 12u) | CDK9 | <1 | [4] |

| 5-substituted-2-anilino-4-(thiazol-5-yl)pyrimidine (Compound 12u) | CDK2 | >80 | [4] |

| 2-anilino-4-(thiazol-5-yl)pyrimidine (Compound Ia) | CDK9 | 1 | [4] |

| 2-anilino-4-(thiazol-5-yl)pyrimidine (Compound Ia) | CDK1 | 6 | [4] |

| 2-anilino-4-(thiazol-5-yl)pyrimidine (Compound Ia) | CDK2 | 1 | [4] |

Polo-like Kinase 4 (PLK4) Inhibition

A series of novel pyrimidin-2-amine derivatives have been developed as highly potent inhibitors of PLK4, a master regulator of centriole duplication. Overexpression of PLK4 is associated with tumorigenesis.

| Compound/Derivative | Target Kinase | IC₅₀ (µM) | Reference |

| Compound 8h | PLK4 | 0.0067 | [5] |

| Compound 3b | PLK4 | 0.0312 | [5] |

Janus Kinase 2 (JAK2) Inhibition

While not direct derivatives of this compound, related pyrimidin-2-amine structures show the versatility of this core in targeting other kinase families like the Janus kinases.

Note: Specific quantitative data for direct this compound derivatives against JAK2 was not prominently available in the searched literature. The pyrimidine core is, however, a key feature in known JAK2 inhibitors.

Experimental Protocols for Kinase Inhibition Assays

The determination of kinase inhibitory activity relies on robust and sensitive assay methodologies. The following are detailed protocols for common kinase assays cited in the evaluation of this compound derivatives.

Radiometric Kinase Assay

This traditional method measures the transfer of a radiolabeled phosphate group from ATP to a substrate.

Principle: A kinase reaction is performed using [γ-³²P]ATP or [γ-³³P]ATP. The phosphorylated substrate is then captured on a phosphocellulose paper or membrane, and the unincorporated radioactive ATP is washed away. The amount of radioactivity incorporated into the substrate is quantified using a scintillation counter or phosphorimager and is proportional to the kinase activity.[6][7][8][9][10]

Materials:

-

Purified recombinant kinase

-

Kinase-specific peptide or protein substrate

-

[γ-³²P]ATP or [γ-³³P]ATP

-

Unlabeled ATP

-

Kinase reaction buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA)

-

Test compounds dissolved in DMSO

-

Phosphocellulose P81 paper or membrane

-

Wash buffer (e.g., 0.75% phosphoric acid)

-

Scintillation fluid and vials

-

Scintillation counter or phosphorimager

Procedure:

-

Prepare a reaction mixture containing the kinase, substrate, and kinase buffer.

-

Add the test compound at various concentrations or DMSO (vehicle control) to the reaction mixture.

-

Initiate the reaction by adding a mixture of unlabeled and radiolabeled ATP.

-

Incubate the reaction at a specific temperature (e.g., 30°C) for a defined period.

-

Stop the reaction by spotting a portion of the reaction mixture onto the phosphocellulose paper.

-

Wash the paper extensively with the wash buffer to remove unincorporated ATP.[9]

-

Dry the phosphocellulose paper.

-

Quantify the radioactivity on the paper using a scintillation counter or phosphorimager.

-

Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

TR-FRET assays are homogeneous assays that measure the binding of a phospho-specific antibody to the phosphorylated substrate.

Principle: A kinase reaction is performed with an ATP source and a substrate labeled with a fluorophore (e.g., fluorescein). After the reaction, a terbium- or europium-labeled antibody specific for the phosphorylated substrate is added. If the substrate is phosphorylated, the antibody binds, bringing the lanthanide and the fluorophore in close proximity, resulting in a FRET signal that can be measured over time.[11][12][13][14][15]

Materials:

-

Purified recombinant kinase

-

Fluorescently labeled substrate

-

ATP

-

Kinase reaction buffer

-

Test compounds in DMSO

-

Lanthanide-labeled phospho-specific antibody

-

Stop solution (e.g., EDTA)

-

TR-FRET compatible microplate reader

Procedure:

-

Dispense the kinase and fluorescently labeled substrate into the wells of a microplate.

-

Add the test compounds at various concentrations.

-

Initiate the reaction by adding ATP.

-

Incubate the reaction for a specific duration at room temperature.

-

Stop the reaction by adding a stop solution containing the lanthanide-labeled antibody.[11]

-

Incubate to allow for antibody binding.

-

Measure the TR-FRET signal using a plate reader with appropriate excitation and emission wavelengths.

-

Calculate the ratio of the acceptor and donor fluorescence to determine the extent of phosphorylation and inhibition.

Luminescence-Based Kinase Assay (e.g., Kinase-Glo®)

This type of assay quantifies kinase activity by measuring the amount of ATP remaining after the kinase reaction.

Principle: The amount of ATP consumed in a kinase reaction is inversely proportional to the kinase activity. The remaining ATP is used by a luciferase enzyme to generate a luminescent signal. Higher kinase activity results in lower ATP levels and thus a weaker luminescent signal.[16][17][18][19]

Materials:

-

Purified recombinant kinase

-

Substrate

-

ATP

-

Kinase reaction buffer

-

Test compounds in DMSO

-

Luminescent kinase assay reagent (e.g., Kinase-Glo®)

-

Luminometer

Procedure:

-

Set up the kinase reaction in a multi-well plate with the kinase, substrate, and ATP in the reaction buffer.

-

Add the test compounds at various concentrations.

-

Incubate the reaction to allow for ATP consumption.

-

Add the luminescent kinase assay reagent, which stops the kinase reaction and initiates the light-producing reaction.[18]

-

Incubate at room temperature to stabilize the luminescent signal.

-

Measure the luminescence using a luminometer.

-

The luminescent signal is inversely proportional to the kinase activity. Calculate the percentage of inhibition and determine the IC₅₀ values.

Signaling Pathways and Visualizations

The kinases targeted by this compound derivatives are involved in critical cellular signaling pathways that regulate cell cycle progression, proliferation, and survival.

Aurora Kinase Signaling Pathway

Aurora kinases are essential for proper mitotic progression, including centrosome maturation, spindle assembly, and cytokinesis.[20][21][22][23] Their inhibition can lead to mitotic arrest and apoptosis in cancer cells.

Caption: Aurora Kinase Signaling Pathway and Inhibition.

Polo-like Kinase 4 (PLK4) Signaling Pathway

PLK4 is the master regulator of centriole duplication, a process essential for the formation of the mitotic spindle.[24][25][26][27][28] Inhibition of PLK4 can prevent cancer cell proliferation by disrupting centrosome duplication.

Caption: PLK4 Signaling in Centriole Duplication.

JAK2/STAT3 Signaling Pathway

The JAK2/STAT3 pathway is a key signaling cascade that transmits signals from cytokines and growth factors to the nucleus, regulating cell proliferation, differentiation, and survival.[29][30][31][32][33] Dysregulation of this pathway is common in various cancers.

Caption: JAK2/STAT3 Signaling Pathway and Inhibition.

General Experimental Workflow

The discovery and characterization of kinase inhibitors based on the this compound scaffold typically follow a structured workflow from initial screening to in-depth biological evaluation.

Caption: General Workflow for Kinase Inhibitor Discovery.

References

- 1. [PDF] Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors. | Semantic Scholar [semanticscholar.org]

- 2. Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]

- 7. What are the common methods available to detect kinase activities? | AAT Bioquest [aatbio.com]

- 8. Radiometric kinase assays with scintillation counting – The Bumbling Biochemist [thebumblingbiochemist.com]

- 9. m.youtube.com [m.youtube.com]

- 10. researchgate.net [researchgate.net]

- 11. LanthaScreen TR-FRET Kinase Assays | Thermo Fisher Scientific - UK [thermofisher.com]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 13. assets.fishersci.com [assets.fishersci.com]

- 14. documents.thermofisher.com [documents.thermofisher.com]

- 15. m.youtube.com [m.youtube.com]

- 16. Kinase-Glo® Luminescent Kinase Assay Platform Protocol [promega.jp]

- 17. promega.com [promega.com]

- 18. ebiotrade.com [ebiotrade.com]

- 19. ulab360.com [ulab360.com]

- 20. apexbt.com [apexbt.com]

- 21. Aurora B Is Regulated by the Mitogen-activated Protein Kinase/Extracellular Signal-regulated Kinase (MAPK/ERK) Signaling Pathway and Is a Valuable Potential Target in Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 22. creative-diagnostics.com [creative-diagnostics.com]

- 23. rupress.org [rupress.org]

- 24. Down‐regulation of Polo‐like kinase 4 (PLK4) induces G1 arrest via activation of the p38/p53/p21 signaling pathway in bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 25. aacrjournals.org [aacrjournals.org]

- 26. Frontiers | Polo-Like Kinase 4’s Critical Role in Cancer Development and Strategies for Plk4-Targeted Therapy [frontiersin.org]

- 27. researchgate.net [researchgate.net]

- 28. creative-diagnostics.com [creative-diagnostics.com]

- 29. Role of JAK2/STAT3 Signaling Pathway in the Tumorigenesis, Chemotherapy Resistance, and Treatment of Solid Tumors: A Systemic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Frontiers | JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens [frontiersin.org]

- 31. bpsbioscience.com [bpsbioscience.com]

- 32. creative-diagnostics.com [creative-diagnostics.com]

- 33. JAK-STAT Signaling Pathway: Mechanism, Function, and Importance in Disease - Amerigo Scientific [amerigoscientific.com]

The 5-Phenylpyrimidin-2-amine Scaffold: A Versatile Core for Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 5-phenylpyrimidin-2-amine core is a privileged scaffold in medicinal chemistry, serving as the foundational structure for a multitude of potent and selective inhibitors targeting key players in cellular signaling pathways. Its inherent drug-like properties and synthetic tractability have made it a focal point for the development of novel therapeutics, particularly in oncology. This guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of this compound derivatives, supported by quantitative data, detailed experimental protocols, and visual representations of the relevant signaling pathways.

Therapeutic Applications and Key Targets

Derivatives of the this compound scaffold have demonstrated significant inhibitory activity against a range of therapeutically relevant protein classes, including kinases and deubiquitinases. This versatility has led to the exploration of these compounds in various disease contexts, most notably in cancer.

Kinase Inhibition

The 2-aminopyrimidine moiety is a well-established hinge-binding motif, enabling potent and often selective inhibition of various protein kinases.[1]

-

Aurora Kinases: N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amines have emerged as potent inhibitors of Aurora A and B kinases, crucial regulators of mitosis.[2] Inhibition of these kinases leads to mitotic failure, polyploidy, and ultimately, apoptotic cell death in cancer cells.[2] The lead compound from this series, CYC116, has entered clinical trials.[2]

-

Janus Kinase 2 (JAK2): N-(4-(aminomethyl)phenyl)-5-methylpyrimidin-2-amine derivatives have been developed as highly potent and selective inhibitors of JAK2, a key mediator in the JAK/STAT signaling pathway.[3] Mutations leading to constitutive activation of JAK2 are hallmarks of myeloproliferative neoplasms (MPNs), making it a prime therapeutic target.[3]

-

Cyclin-Dependent Kinase 9 (CDK9): 5-substituted-2-anilino-4-(thiazol-5-yl)pyrimidines have been identified as potent inhibitors of CDK9, a kinase that plays a critical role in regulating transcription.[4] Inhibition of CDK9 leads to the downregulation of anti-apoptotic proteins, such as Mcl-1, and induces apoptosis in cancer cells.[4]

-

Polo-like Kinase 4 (PLK4): A series of novel pyrimidin-2-amine derivatives have been discovered as potent inhibitors of PLK4, the master regulator of centriole duplication.[5] Overexpression of PLK4 is common in various cancers, and its inhibition represents a promising anti-cancer strategy.[5]

-

Bcr-Abl: N-[2-Methyl-5-(triazol-1-yl)phenyl]pyrimidin-2-amine derivatives have been synthesized as inhibitors of the Bcr-Abl fusion protein, the causative agent of chronic myeloid leukemia (CML).[6] These compounds were designed based on the principle of bioisosterism with existing Bcr-Abl inhibitors like imatinib.[6]

Deubiquitinase Inhibition

-

USP1/UAF1 Complex: N-benzyl-2-phenylpyrimidin-4-amine derivatives have been identified as nanomolar inhibitors of the USP1/UAF1 deubiquitinase complex.[7][8] This complex is a key regulator of the DNA damage response, and its inhibition leads to increased levels of monoubiquitinated PCNA, ultimately resulting in decreased cell survival in non-small cell lung cancer cells.[7][8]

Quantitative Bioactivity Data

The following tables summarize the in vitro efficacy of representative this compound derivatives against their respective targets and in cellular assays.

Table 1: Kinase Inhibitory Activity of this compound Derivatives

| Compound ID | Target Kinase | IC50 / Ki (nM) | Reference |

| CYC116 (18) | Aurora A | Ki = 8.0 | [2] |

| Aurora B | Ki = 9.2 | [2] | |

| A8 | JAK2 | IC50 = 5 | [3] |

| JAK1 | >193 | [3] | |

| JAK3 | >273 | [3] | |

| TYK2 | >206 | [3] | |

| 12u | CDK9 | IC50 = 7 | [4] |

| CDK2 | >560 | [4] | |

| 8h | PLK4 | IC50 = 6.7 | [5] |

| Imatinib Analog | Bcr-Abl | Similar to Imatinib | [6] |

Table 2: Deubiquitinase Inhibitory Activity of this compound Derivatives

| Compound ID | Target | IC50 (nM) | Reference |

| ML323 (70) | USP1/UAF1 | 70 | [7][8] |

| 38 | USP1/UAF1 | 70 | [7] |

| 48 (furan derivative) | USP1/UAF1 | Potent | [7] |

Table 3: Anti-proliferative Activity of Selected this compound Derivatives

| Compound ID | Cell Line | IC50 (µM) | Reference |

| 8h (PLK4 Inhibitor) | MCF-7 (Breast Cancer) | Potent | [5] |

| BT474 (Breast Cancer) | Potent | [5] | |

| MDA-MB-231 (Breast Cancer) | Potent | [5] | |

| 10b, 10c (Pyrimidopyrimidines) | HCT-116 (Colorectal) | Similar to Doxorubicin | [9] |

| MCF-7 (Breast Cancer) | Similar to Doxorubicin | [9] | |

| HEPG-2 (Hepatocellular) | Similar to Doxorubicin | [9] |

Synthesis and Experimental Protocols

The synthesis of this compound derivatives often involves common palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling.

General Synthesis of N-Arylpyrimidin-2-amines via Buchwald-Hartwig Amination

This protocol describes a general method for the C-N bond formation between a 2-chloropyrimidine and an aniline derivative.[10][11][12][13][14]

Materials:

-

Substituted 2-chloropyrimidine

-

Substituted aniline

-

Palladium catalyst (e.g., dichlorobis(triphenylphosphine)palladium(II) [PdCl2(PPh3)2])

-

Phosphine ligand (e.g., Xantphos)

-

Base (e.g., sodium tert-butoxide)

-

Anhydrous toluene

-

Nitrogen or Argon atmosphere

Procedure:

-

To a dry reaction flask, add the palladium catalyst (e.g., 0.1 eq), the phosphine ligand (e.g., 0.1 eq), and the base (e.g., 3.0 eq).

-

Evacuate and backfill the flask with an inert gas (e.g., nitrogen).

-

Add the 2-chloropyrimidine (1.0 eq) and the aniline (1.0 eq) to the flask.

-

Add anhydrous toluene via syringe.

-

Heat the reaction mixture to reflux (or a specified temperature, e.g., 100 °C) under the inert atmosphere for 8-24 hours, monitoring the reaction progress by TLC or LC-MS.[10][11]

-

Upon completion, cool the reaction to room temperature.

-

Remove the toluene under reduced pressure.

-

Triturate the residue with water and extract with an organic solvent (e.g., ethyl acetate).[10]

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by flash column chromatography on silica gel.

General Synthesis of 5-Phenylpyrimidines via Suzuki-Miyaura Coupling

This protocol outlines a general procedure for the C-C bond formation between a 5-halopyrimidine and a phenylboronic acid.[15][16][17][18]

Materials:

-

5-Bromo- or 5-chloropyrimidine derivative

-

Phenylboronic acid

-

Palladium catalyst (e.g., Pd(PPh3)4)

-

Base (e.g., K2CO3)

-

Solvent mixture (e.g., 1,4-dioxane/water)

-

Inert atmosphere (for conventional heating) or microwave reactor

Procedure (Microwave-Assisted): [17]

-

To a microwave reactor vial, add the 5-halopyrimidine (1.0 eq), the phenylboronic acid (1.0 eq), the base (3.0 eq), and the palladium catalyst (e.g., 0.5 mol%).

-

Add the degassed solvent mixture (e.g., 1,4-dioxane/water 2:1).

-

Seal the vial and place it in the microwave reactor.

-

Irradiate the mixture at a specified temperature (e.g., 100 °C) for a set time (e.g., 15 minutes) with stirring.

-

After cooling, transfer the mixture to a separatory funnel.

-

Extract the aqueous phase with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol provides a general framework for assessing the inhibitory activity of compounds against a specific kinase using a luminescence-based assay format.[19]

Materials:

-

Purified recombinant kinase

-

Kinase-specific substrate

-

ATP

-

Kinase assay buffer

-

Test compounds dissolved in DMSO

-

Luminescence-based kinase assay kit (e.g., Kinase-Glo®)

-

White 96-well plates

-

Luminometer

Procedure:

-

Prepare serial dilutions of the test compounds in the kinase assay buffer.

-

In a 96-well plate, add the test compound dilutions. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).

-

Prepare a master mix containing the kinase buffer, ATP, and the kinase substrate.

-

Initiate the kinase reaction by adding the purified kinase to each well (except for "blank" wells).

-

Incubate the plate at a specified temperature (e.g., 30 °C) for a defined period (e.g., 60 minutes).

-

Stop the reaction and measure the remaining ATP by adding the luminescence-based kinase assay reagent according to the manufacturer's instructions.

-

Measure the luminescence signal using a luminometer.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value.

MTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.[19][20][21][22]

Materials:

-

Cells in culture

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

Procedure:

-

Seed cells in a 96-well plate at a desired density and allow them to attach overnight.

-

Treat the cells with various concentrations of the test compound for a specified duration (e.g., 48 or 72 hours). Include vehicle-treated control wells.

-

After the treatment period, add MTT solution to each well to a final concentration of 0.5 mg/mL.

-

Incubate the plate at 37 °C for 2-4 hours, allowing viable cells to reduce the MTT to formazan crystals.

-

Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[4][9][23][24]

Materials:

-

Treated and control cells

-

Annexin V-FITC (or other fluorophore)

-

Propidium Iodide (PI)

-

1X Binding Buffer (10 mM Hepes, pH 7.4, 140 mM NaCl, 2.5 mM CaCl2)

-

Flow cytometer

Procedure:

-

Induce apoptosis in cells using the test compound. Include untreated and positive controls.

-

Harvest the cells (including floating cells) and wash them with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[25]

-

Gently vortex and incubate for 15-20 minutes at room temperature in the dark.[25]

-

Add 400 µL of 1X Binding Buffer to each tube.

-